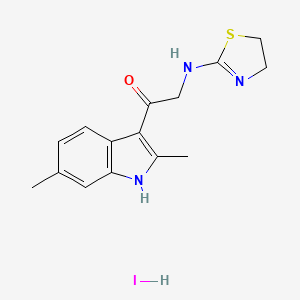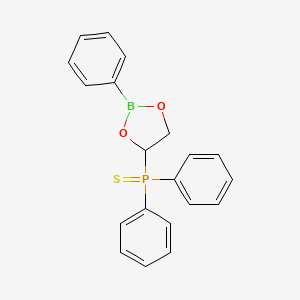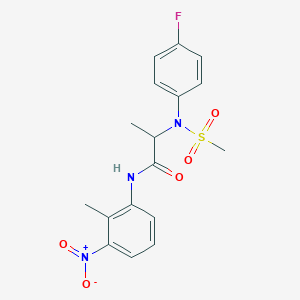![molecular formula C25H26ClN3O4 B12487891 Methyl 3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12487891.png)
Methyl 3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 3-[5-(3-CHLOROPHENYL)FURAN-2-AMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-[5-(3-CHLOROPHENYL)FURAN-2-AMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 3-[5-(3-CHLOROPHENYL)FURAN-2-AMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms on the aromatic rings can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Aplicaciones Científicas De Investigación
METHYL 3-[5-(3-CHLOROPHENYL)FURAN-2-AMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of METHYL 3-[5-(3-CHLOROPHENYL)FURAN-2-AMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in biological activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- METHYL 3-[5-(4-CHLOROPHENYL)FURAN-2-AMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE
- METHYL 3-[5-(2-CHLOROPHENYL)FURAN-2-AMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE
Uniqueness
METHYL 3-[5-(3-CHLOROPHENYL)FURAN-2-AMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE is unique due to the specific positioning of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development.
Propiedades
Fórmula molecular |
C25H26ClN3O4 |
|---|---|
Peso molecular |
467.9 g/mol |
Nombre IUPAC |
methyl 3-[[5-(3-chlorophenyl)furan-2-carbonyl]amino]-4-(4-ethylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C25H26ClN3O4/c1-3-28-11-13-29(14-12-28)21-8-7-18(25(31)32-2)16-20(21)27-24(30)23-10-9-22(33-23)17-5-4-6-19(26)15-17/h4-10,15-16H,3,11-14H2,1-2H3,(H,27,30) |
Clave InChI |
NVOFVZDABYFDSR-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12487810.png)

![2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B12487820.png)

![Methyl 4-(4-ethylpiperazin-1-yl)-3-({[4-(morpholin-4-yl)-3-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B12487834.png)

![Ethyl 4-(4-ethylpiperazin-1-yl)-3-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12487842.png)
![4-[(4R,7S)-3-hydroxy-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-4-yl]benzoic acid](/img/structure/B12487844.png)
![3-hydroxy-4-(4-methoxyphenyl)-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12487852.png)
![Butyl 3-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B12487853.png)
![1,3-dimethyl-4-(3,4,5-trimethoxyphenyl)-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B12487858.png)

![4-ethoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12487882.png)
